6-Chloro-3-iodopyridin-2-ol

概要

説明

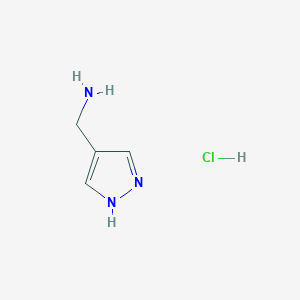

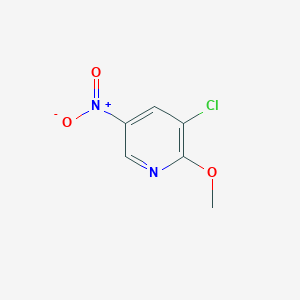

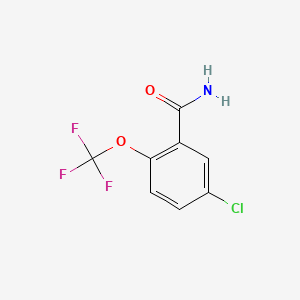

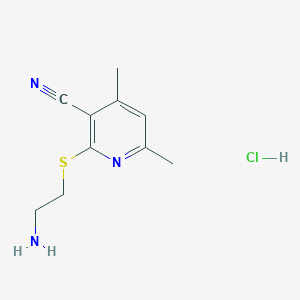

6-Chloro-3-iodopyridin-2-ol is an organic compound with the chemical formula C5H3ClINO . It is a white or off-white crystalline solid .

Synthesis Analysis

The preparation of 6-Chloro-3-iodopyridin-2-ol is usually carried out by chemical synthesis. A commonly used preparation method is to react 2-iodopyridine with trichloroethanol, and then perform hydrogenation treatment to obtain the target product .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodopyridin-2-ol is represented by the formula C5H3ClINO . The InChI code for this compound is 1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis

6-Chloro-3-iodopyridin-2-ol has a molecular weight of 255.44 . It is slightly soluble in water, but soluble in common organic solvents such as alcohol and ether . The compound has a melting point of about 120 degrees Celsius .科学的研究の応用

Halogen-rich Intermediates for Synthesis

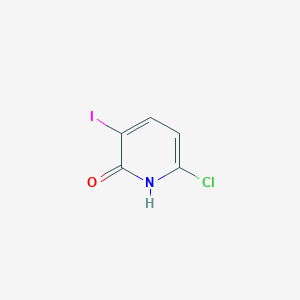

Halogenated pyridines, including those similar to 6-Chloro-3-iodopyridin-2-ol, are recognized as valuable intermediates in medicinal chemistry due to their potential to undergo various functionalization reactions. Wu et al. (2022) described the synthesis of halogen-rich pyridines as intermediates, emphasizing their utility in creating pentasubstituted pyridines with functionalities desirable for further chemical manipulations (Wu et al., 2022).

Functionalization of Halopyridines

The flexibility in functionalizing halopyridines at specific positions allows for the selective introduction of functional groups. Bobbio and Schlosser (2001) demonstrated this through deprotonation studies leading to carboxylation and iodination, producing compounds that serve as new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

Crystal Packing and Halogen Bonding

Studies on halobismuthates with 3-iodopyridinium cations have shown the role of halogen⋯halogen contacts in crystal packing, indicating the importance of such structures in materials science. Gorokh et al. (2019) highlighted the energy estimation of these interactions by theoretical methods, showing the relevance of halogen bonding in the design of new materials (Gorokh et al., 2019).

Synthesis and Reactivity

The synthesis and reactivity of halopyridines, including chloro- and iodo-substituted derivatives, have been explored for creating intermediates for further chemical synthesis. Yi-hui (2009) detailed the synthesis of 2-chloro-3-iodopyridine, an important raw material for producing other chemically significant pyridines, highlighting the method's efficiency and yield (Yi-hui, 2009).

Safety and Hazards

6-Chloro-3-iodopyridin-2-ol is considered potentially toxic and dangerous, and caution is required when handling it . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Personal protective equipment should be used when handling this compound, and it should be operated in a well-ventilated environment .

将来の方向性

While specific future directions for 6-Chloro-3-iodopyridin-2-ol are not mentioned in the search results, it’s worth noting that the compound has a wide range of uses in the fields of pharmaceutical chemistry and agriculture . This suggests potential for further exploration and application in these areas.

作用機序

Target of Action

The primary targets of 6-Chloro-3-iodopyridin-2-ol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-3-iodopyridin-2-ol . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C and it is sensitive to light .

特性

IUPAC Name |

6-chloro-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGFVVYAFTYTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodopyridin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)